Exametazime - 105613-48-7

Exametazime

Catalog Number: EVT-339854
CAS Number: 105613-48-7
Molecular Formula: C13H28N4O2
Molecular Weight: 272.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Exametazime, also known as hexamethylpropylene amine oxime (HMPAO), is a lipophilic compound used in nuclear medicine as a ligand for Technetium-99m (99mTc) to form the radiopharmaceutical 99mTc-Exametazime []. This complex is primarily employed for cerebral perfusion imaging and white blood cell labeling []. The compound exists in two diastereomeric forms: d,l and meso, with the d,l form being preferred for radiopharmaceutical applications [].

Future Directions
  • Improved Stabilization Techniques: Developing more effective stabilization methods for 99mTc-Exametazime to extend its shelf life and enable multidose use [, , , , ].
  • Expanding Clinical Applications: Investigating its potential for imaging other tumor types [] and inflammatory conditions beyond infection.
  • Enhancing Diagnostic Accuracy: Combining 99mTc-Exametazime SPECT with other imaging modalities or biomarkers to improve diagnostic accuracy in various neurological and inflammatory conditions [, ].

Technetium (99mTc) Exametazime

  • Compound Description: Technetium (99mTc) Exametazime is a neutral, lipophilic complex formed between the exametazime ligand and the radionuclide technetium-99m. This complex is used as a radiopharmaceutical agent for diagnostic imaging, particularly in cerebral perfusion studies and leukocyte labeling. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Methylene Blue

  • Compound Description: Methylene blue is a potent reducing agent with a deep blue color. It is used as a stabilizer for technetium-99m exametazime, extending its shelf life. [, , , ]

Sodium Phosphate Buffer

  • Compound Description: Sodium phosphate buffer is commonly used to maintain a stable pH in solutions. In the context of the provided research papers, it works in conjunction with methylene blue to stabilize technetium-99m exametazime. [, ]

Stannous Fluoride (SnF2)

  • Compound Description: Stannous fluoride is a reducing agent used in the preparation of technetium-99m exametazime. [, ]. It facilitates the reduction of technetium-99m, allowing it to form a stable complex with exametazime.

Gentisic Acid

  • Compound Description: Gentisic acid is an antioxidant. It is added to the 99mTc-exametazime preparation to prevent radiolytic degradation, thereby increasing the stability of the complex. []
  • Compound Description: Ethanol is used as a co-stabilizer along with gentisic acid to further enhance the stability of 99mTc-exametazime. []

d,l-HMPAO

  • Compound Description: This compound refers to the racemic mixture of the two enantiomers (d and l) of hexamethylpropylene amine oxime (HMPAO). It is the active form of exametazime used in the preparation of technetium-99m exametazime. []

Meso-HMPAO

  • Compound Description: Meso-HMPAO is a diastereomer of d,l-HMPAO, and it is considered an undesirable by-product in the synthesis of exametazime. Its presence can lower the yield and purity of the desired d,l-HMPAO. []
  • Compound Description: Sodium iodide is added to sodium pertechnetate (99mTc) to extend its shelf life, making it suitable for use in the preparation of 99mTc-exametazime for up to 6 hours. []
Source and Classification

Exametazime, also known by its systematic name (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine, has the chemical formula C13H28N4O2C_{13}H_{28}N_{4}O_{2} and a molecular weight of approximately 272.39 g/mol . It is categorized as a chelating agent for technetium-99m, forming a cationic complex that is crucial for its function in medical imaging.

Synthesis Analysis

The synthesis of exametazime involves several methods, primarily focusing on the reaction between 2,3-butanedione monoxime and 2,2-dimethyl-1,3-propanediamine. The following outlines key synthesis routes:

  1. Basic Reaction:
    • The initial step involves the condensation of 2,3-butanedione monoxime with 2,2-dimethyl-1,3-propanediamine in an appropriate solvent (often ethanol or methanol) under acidic conditions.
    • The reaction typically requires a weak acid cation catalyst such as Amberlite IRC-50 to facilitate the formation of a diimine derivative .
  2. Reduction Process:
    • The diimine intermediate is then reduced using sodium borohydride in aqueous ethanol to yield exametazime crystals.
    • Recrystallization from ethyl acetate may be performed multiple times to achieve higher purity levels .
  3. Alternative Methods:
    • Other methods include reductive amination techniques that utilize sodium cyano borohydride and various solvents to optimize yield and purity. These methods may involve multiple purification steps to isolate the desired stereoisomers effectively .
Molecular Structure Analysis

Exametazime's molecular structure features a complex arrangement that includes multiple functional groups conducive to its role as a chelating agent. Key structural characteristics include:

  • Chiral Centers: The molecule contains several chiral centers contributing to its stereoisomeric forms (d,l and meso).
  • Functional Groups: Hydroxylamine groups are integral to its functionality as they participate in complexation with technetium.
  • Geometric Configuration: The arrangement allows for optimal interaction with technetium-99m, facilitating effective imaging capabilities.

The InChI key for exametazime is BPNZYADGDZPRTK-UDUYQYQQSA-N, which provides a unique identifier for computational modeling and database searches .

Chemical Reactions Analysis

Exametazime primarily undergoes reactions related to its role as a radiopharmaceutical:

  1. Chelation Reaction:
    • The primary reaction involves the coordination of technetium-99m with exametazime to form a stable radiocomplex used in imaging procedures.
    • This reaction is critical for ensuring that technetium remains biologically active and capable of providing diagnostic information during scans.
  2. Isomerization:
    • Exametazime can exist in different isomeric forms (d,l and meso), which can interconvert under certain conditions. Understanding these dynamics is essential for optimizing the efficacy of imaging agents .
Mechanism of Action

The mechanism of action of exametazime centers around its ability to bind with technetium-99m, resulting in a complex that can be utilized in Single Photon Emission Computed Tomography (SPECT) imaging:

  1. Binding Process:
    • Upon administration, exametazime binds to technetium-99m through its hydroxylamine functional groups.
    • This binding creates a cationic complex that can traverse biological membranes, allowing for visualization through SPECT.
  2. Imaging Utility:
    • The resultant radiopharmaceutical enables clinicians to assess cerebral blood flow by detecting areas of altered perfusion, which may indicate pathological conditions such as stroke or tumors .
Physical and Chemical Properties Analysis

Exametazime exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 0.25 mg/mL, indicating moderate hydrophilicity.
  • pKa Values: The strongest acidic pKa is around 9.68 while the strongest basic pKa is approximately 8.48, reflecting its behavior in various pH environments.
  • Molecular Characteristics:
    • Polar surface area: 89.24 Ų
    • Rotatable bonds: 8
    • Physiological charge: +1 at physiological pH .

These properties are essential for understanding how exametazime behaves in biological systems and influences its imaging capabilities.

Applications

Exametazime's primary applications include:

  1. Cerebral Perfusion Imaging: It is widely used in SPECT imaging to evaluate blood flow within the brain, aiding in diagnosing conditions like ischemia or tumors.
  2. Radiolabeling Autologous Leukocytes: Exametazime facilitates the labeling of white blood cells for tracking infections or inflammatory processes within the body.
  3. Research Applications: Its synthesis routes are subjects of ongoing research aimed at improving yields and purities for clinical use .
Introduction to Exametazime

Definition and Chemical Identity of Exametazime

Exametazime is a bifunctional chelating agent with the systematic chemical name N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine. It is alternatively designated as 3,3'-((2,2-dimethyl-1,3-propanediyl)diimino)bis-2-butanone dioxime, historically termed hexamethylpropylene amine oxime (HMPAO) [1]. The compound possesses a molecular formula of C13H25N4O3 and a molecular weight of 383 g·mol−1 when complexed with technetium. Its structure incorporates two oxime groups and a central dimethylpropylenediamine backbone, enabling multidentate coordination with metal ions [1] [5].

Exametazime exhibits stereoisomerism, with commercially available formulations comprising a racemic mixture of the d,l enantiomers. The meso stereoisomer is excluded from pharmaceutical preparations due to differing chelation properties [1]. In nuclear medicine applications, exametazime serves as a lipophilic carrier for the gamma-emitting radionuclide technetium-99m (99mTc). Upon chelation, it forms a neutral, lipid-soluble complex capable of traversing biological membranes, including the blood-brain barrier [2]. The radiopharmaceutical is designated as technetium (99mTc) exametazime, maintaining stability sufficient for clinical imaging while undergoing intracellular conversion to a hydrophilic retention species.

Table 1: Fundamental Chemical Properties of Exametazime

PropertyDescription
Systematic Name(NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine
Alternative Name3,3'-((2,2-dimethyl-1,3-propanediyl)diimino)bis-2-butanone dioxime
Stereoisomeric FormRacemic mixture of d,l enantiomers
Molecular Formula (Complex)C13H25N4O3Tc
Chelation MechanismForms neutral, lipophilic complex with 99mTc via oxime and amine groups

Historical Development and Discovery of Exametazime as a Radiopharmaceutical

The development of exametazime emerged from systematic investigations into technetium-99m coordination chemistry during the late 1970s and early 1980s. Technetium-99m had been recognized as an ideal medical radionuclide due to its favorable physical properties: a 140 keV gamma photon emission and 6-hour half-life provided optimal characteristics for gamma camera detection while minimizing patient radiation exposure [2] [4]. However, its application in cerebral perfusion imaging remained unrealized until the discovery of lipophilic chelators capable of facilitating blood-brain barrier penetration.

Researchers at Amersham International (now GE Healthcare) pioneered exametazime as part of a program to develop 99mTc complexes for brain imaging. In 1985, Ell and colleagues reported the first clinical demonstration of cerebral blood flow imaging using technetium (99mTc) exametazime, establishing its rapid uptake and retention in brain tissue proportional to regional perfusion [4]. This represented a breakthrough over existing techniques, as it permitted single-photon emission computed tomography (SPECT) imaging without cyclotron-produced radionuclides. Regulatory approval followed rapidly, with the United States Food and Drug Administration authorizing technetium (99mTc) exametazime (brand name Ceretec®) for stroke diagnosis in 1988 [2] [4].

Parallel research uncovered a secondary application: leukocyte labeling. Investigators recognized that the lipophilic 99mTc-exametazime complex could passively diffuse into white blood cells, where intracellular reduction converted it to a hydrophilic compound trapped within the cytoplasm. This mechanism enabled targeted imaging of infection sites, first validated in intra-abdominal abscesses and inflammatory bowel disease [1] [6]. By the mid-1990s, technetium (99mTc) exametazime-labeled leukocyte scintigraphy had become established for detecting occult infections, offering advantages over indium-111 labeling due to superior image resolution and reduced radiation burden [3] [6].

Role in Nuclear Medicine: Bridging Diagnostic Imaging and Molecular Targeting

Exametazime's primary significance lies in its dual-function capacity: enabling cerebral perfusion assessment and specific leukocyte labeling for infection localization. As a molecular targeting vehicle, its mechanism varies according to clinical application.

In cerebral perfusion imaging, intravenously administered technetium (99mTc) exametazime rapidly crosses the blood-brain barrier (within 30–60 seconds post-injection). Its initial distribution reflects regional cerebral blood flow, with approximately 4% of the injected dose entering the brain. Intracellular conversion to a hydrophilic species prevents efflux, trapping the radiotracer for subsequent SPECT acquisition [2]. This permits visualization of perfusion deficits in cerebrovascular disorders, particularly acute stroke and transient ischemic attacks. Clinical studies established its utility in identifying "luxury perfusion" phenomena in subacute stroke, where hyperperfusion surrounding infarcted tissue predicts tissue viability [1] [2]. Additional neurological applications include epilepsy focus localization (demonstrating interictal hypoperfusion and ictal hyperperfusion) and dementia evaluation, where characteristic perfusion patterns aid in differentiating Alzheimer's disease from frontotemporal dementia [2].

For infection and inflammation imaging, exametazime serves as an ex vivo leukocyte labeling agent. Isolated white blood cells are incubated with technetium (99mTc) exametazime, which diffuses across cell membranes. Intracellular esterases hydrolyze the complex, trapping it within granulocytes, monocytes, and lymphocytes. Re-injected labeled cells migrate to sites of infection or inflammation through physiological chemotaxis. This technique proves particularly valuable for diagnosing:

  • Intra-abdominal infections: Detecting occult abscesses complicating surgery or inflammatory conditions with sensitivity exceeding 90% [1] [6]
  • Inflammatory bowel disease: Differentiating Crohn's disease from ulcerative colitis and mapping disease extent [1]
  • Prosthetic device infections: Identifying infected vascular grafts, joint replacements, or ventricular shunts where anatomical imaging proves equivocal [3]
  • Skull-base neurosurgical infections: Accurately localizing deep wound infections or ventriculoperitoneal shunt infections with minimal interference from postoperative anatomical changes [3]

Table 2: Clinical Applications of Technetium-99m Exametazime in Nuclear Medicine

Application DomainMechanism of TargetingKey Clinical Indications
Cerebral PerfusionPassive diffusion across BBB; intracellular retentionStroke evaluation, TIA assessment, epilepsy focus localization, dementia subtype differentiation
Leukocyte ScintigraphyEx vivo leukocyte labeling; chemotaxis to infectionIntra-abdominal abscess detection, inflammatory bowel disease mapping, prosthetic device infection, postoperative infection surveillance

The radiopharmaceutical thus bridges purely perfusion-based imaging and targeted cellular imaging. Its versatility stems from exametazime's unique chemical behavior: lipophilicity enabling membrane transit and reductive intracellular trapping. Unlike blood-flow agents without cellular incorporation, technetium (99mTc) exametazime provides functional specificity through its interaction with intracellular enzymes or leukocyte biology. This dual capacity cemented its role in nuclear medicine despite subsequent radiopharmaceutical innovations, particularly for facilities lacking positron emission tomography capabilities [2] [3] [6]. Future applications may expand further through quantitative SPECT/CT protocols and exploration in emerging inflammatory conditions, leveraging its established molecular targeting mechanisms.

Properties

CAS Number

105613-48-7

Product Name

Exametazime

IUPAC Name

(NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine

Molecular Formula

C13H28N4O2

Molecular Weight

272.39 g/mol

InChI

InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1

InChI Key

BPNZYADGDZPRTK-UDUYQYQQSA-N

SMILES

CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C

Synonyms

3,3'-((2,2,-dimethyl-1,3-propanediyl)diimino)bis-2-butanone dioxime, (R*,R*-(E,E))-
exametazime

Canonical SMILES

CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C

Isomeric SMILES

C[C@@H](NCC(CN[C@@H](/C(=N/O)/C)C)(C)C)/C(=N/O)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.